molecular formula C24H30O8 B156272 Margaspidin CAS No. 1867-82-9

Margaspidin

Cat. No. B156272
CAS RN: 1867-82-9
M. Wt: 446.5 g/mol
InChI Key: QWRNQLIWXKNUNM-UHFFFAOYSA-N
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Description

Margaspidin is a natural product that belongs to the class of flavonoids. It was first isolated from the leaves of the plant Margaritaria discoidea in 1981. Margaspidin has been found to possess various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. Due to its potential therapeutic benefits, margaspidin has attracted the attention of many researchers in recent years.

Mechanism Of Action

The mechanism of action of margaspidin is not fully understood. However, it has been proposed that margaspidin exerts its biological activities by modulating various signaling pathways in the body. For example, margaspidin has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Margaspidin has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), which can cause cellular damage and lead to the development of various diseases.

Biochemical And Physiological Effects

Margaspidin has been found to possess various biochemical and physiological effects. For example, margaspidin has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Margaspidin has also been found to decrease the production of ROS in cells. Additionally, margaspidin has been found to inhibit the activity of various enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Advantages And Limitations For Lab Experiments

Margaspidin has several advantages for lab experiments. For example, it is a natural product, which makes it easy to obtain and purify. Margaspidin is also stable and can be stored for long periods without degradation. However, margaspidin has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, margaspidin can be expensive to synthesize, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on margaspidin. One possible direction is to investigate the potential of margaspidin as a therapeutic agent for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another possible direction is to investigate the mechanism of action of margaspidin in more detail. Additionally, further studies are needed to investigate the safety and toxicity of margaspidin in humans.

Scientific Research Applications

Margaspidin has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties, which can help in the prevention of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Margaspidin has also been found to possess anti-inflammatory properties, which can help in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, margaspidin has been found to possess anticancer properties, which can help in the treatment of various types of cancer.

properties

CAS RN

1867-82-9

Product Name

Margaspidin

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxy-5-methylphenyl]butan-1-one

InChI

InChI=1S/C24H30O8/c1-6-8-15(25)17-20(28)11(3)19(27)13(22(17)30)10-14-23(31)18(16(26)9-7-2)21(29)12(4)24(14)32-5/h27-31H,6-10H2,1-5H3

InChI Key

QWRNQLIWXKNUNM-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O)C)O

Other CAS RN

1867-82-9

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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